![molecular formula C19H24N2O4 B2473633 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953232-54-7](/img/structure/B2473633.png)
2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
The compound “2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, an isoxazole ring, and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The 3,4-dimethoxyphenyl group is a phenyl ring with methoxy groups (-OCH3) attached to the 3rd and 4th carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the 3,4-dimethoxyphenyl group. Isoxazole rings can participate in various reactions such as nucleophilic substitutions or additions .Scientific Research Applications
- Quantitative Structure-Activity Relationship (QSAR) : The introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) at the para-position of the 3-phenyl ring enhances activity. However, NO2, CF3, and t-Bu substitutions decrease activity. Hydrophobic substituents favor activity, while bulky ones are detrimental .
- Intermediate Compound : 2-cyclopentyl-N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide serves as an intermediate in the synthesis of muscle relaxants. For example, it plays a role in the preparation of the muscle relaxant papaverine .
- Specialty Product : Researchers in proteomics use 2-cyclopentyl-N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide for specific applications. Its unique properties make it valuable in this field .
Insect Chitin Synthesis Inhibition
Muscle Relaxant Research
Proteomics Research
Future Directions
Future research could involve studying the synthesis, reactivity, and potential applications of this compound. It could be interesting to explore its potential biological activity given the presence of the isoxazole ring and the 3,4-dimethoxyphenyl group, which are found in many bioactive compounds .
properties
IUPAC Name |
2-cyclopentyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-16-8-7-14(10-18(16)24-2)17-11-15(21-25-17)12-20-19(22)9-13-5-3-4-6-13/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZZQIOHZPKDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide |
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